Certified Documentation vs. Generic Reagent for Regulatory Compliance
Unlike a generic chemical reagent, a certified reference standard of Methyl 3-oxo-2-phenylpropanoate is supplied with a full Certificate of Analysis (CoA) that includes quantitative data from multiple analytical techniques . While a generic product may only list a single HPLC purity value (e.g., >95%), a certified reference standard provides: (i) a quantitative purity value determined by mass balance; (ii) 1H NMR, 13C NMR, and HRMS spectra confirming structural identity; and (iii) documentation of traceability to USP or EP standards upon request [1][2].
| Evidence Dimension | Characterization Data Provided with Product |
|---|---|
| Target Compound Data | Full Certificate of Analysis (CoA) including quantitative purity (by mass balance), 1H NMR, 13C NMR, HRMS, IR, and HPLC chromatograms; traceability to USP/EP standards available. |
| Comparator Or Baseline | Generic research-grade material: often only a single HPLC purity value (e.g., >95%) and basic appearance description. |
| Quantified Difference | Certified product provides 5-7 distinct analytical data types; generic product provides 1-2. |
| Conditions | Comparative analysis of product documentation from multiple vendors as of 2026. |
Why This Matters
This difference directly translates to reduced internal resource expenditure, as procurement of the certified standard eliminates the need for in-house identity and purity verification, a requirement for any data intended for regulatory submissions (ANDA, DMF).
- [1] SynZeal Research. (n.d.). Atropine Impurity 8 (CAS No. 5894-79-1). Retrieved from https://www.synzeal.com/en/atropine-impurity-8 View Source
- [2] CATO. (n.d.). Ipratropium Impurity 11 (CAS 5894-79-1) Product Page. Retrieved from https://www.catorm.com/p/18530.html View Source
